Cas no 1277175-17-3 (N-(Benzofuran-2-yl)-4-chlorobenzamide)

N-(Benzofuran-2-yl)-4-chlorobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(Benzofuran-2-yl)-4-chlorobenzamide
- N-(1-benzofuran-2-yl)-4-chlorobenzamide
- AKOS015968726
- 1277175-17-3
- Benzamide, N-2-benzofuranyl-4-chloro-
-
- インチ: InChI=1S/C15H10ClNO2/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h1-9H,(H,17,18)
- InChIKey: FSIKXQLROCANQK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=C(NC(=O)C3=CC=C(C=C3)Cl)O2
計算された属性
- せいみつぶんしりょう: 271.0400063g/mol
- どういたいしつりょう: 271.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 42.2Ų
N-(Benzofuran-2-yl)-4-chlorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM155940-1g |
N-(benzofuran-2-yl)-4-chlorobenzamide |
1277175-17-3 | 95% | 1g |
$477 | 2024-08-02 | |
Chemenu | CM155940-1g |
N-(benzofuran-2-yl)-4-chlorobenzamide |
1277175-17-3 | 95% | 1g |
$574 | 2021-06-08 | |
Alichem | A019095753-1g |
N-(Benzofuran-2-yl)-4-chlorobenzamide |
1277175-17-3 | 95% | 1g |
514.80 USD | 2021-05-31 |
N-(Benzofuran-2-yl)-4-chlorobenzamide 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
N-(Benzofuran-2-yl)-4-chlorobenzamideに関する追加情報
Introduction to N-(Benzofuran-2-yl)-4-chlorobenzamide (CAS No. 1277175-17-3)
N-(Benzofuran-2-yl)-4-chlorobenzamide, identified by its Chemical Abstracts Service (CAS) number 1277175-17-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a benzofuran moiety linked to a chlorobenzamide group, has garnered attention due to its structural features and potential biological activities. The benzofuran ring is a well-known pharmacophore found in numerous bioactive natural products and synthetic drugs, while the chlorobenzamide moiety often contributes to enhanced binding affinity and metabolic stability. The combination of these structural elements makes N-(Benzofuran-2-yl)-4-chlorobenzamide a promising candidate for further investigation in medicinal chemistry.
The synthesis of N-(Benzofuran-2-yl)-4-chlorobenzamide involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of the benzofuran scaffold can be achieved through various cyclization reactions, such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski synthesis, depending on the desired substitution pattern. The subsequent coupling of the benzofuran derivative with 4-chloroacetamide via amide bond formation is another critical step, often facilitated by coupling reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or HATU (1-hydroxybenzotriazole). These synthetic strategies ensure high yield and purity, which are essential for subsequent biological evaluation.
In recent years, N-(Benzofuran-2-yl)-4-chlorobenzamide has been explored for its potential therapeutic applications in several disease areas. One of the most compelling areas of research is its role as an inhibitor of enzymes involved in inflammatory pathways. Studies have demonstrated that compounds with a benzofuran core can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The chlorobenzamide moiety further enhances the interaction with these enzymes by providing additional hydrogen bonding opportunities and steric constraints that improve binding affinity.
Furthermore, N-(Benzofuran-2-yl)-4-chlorobenzamide has shown promise in preclinical models as an antitumor agent. The benzofuran scaffold is known to exhibit cytotoxic effects against various cancer cell lines by interfering with DNA replication and cell cycle progression. Mechanistic studies suggest that this compound may inhibit topoisomerases or other DNA-binding proteins, leading to apoptosis or growth arrest in tumor cells. The presence of the chlorobenzamide group also contributes to its antitumor activity by enhancing cellular uptake and reducing metabolic clearance.
The pharmacokinetic properties of N-(Benzofuran-2-yl)-4-chlorobenzamide are another area of interest for drug development. Extensive characterization in vitro and in vivo has revealed that this compound exhibits favorable solubility profiles and moderate bioavailability. This makes it an attractive candidate for oral administration, which is often preferred for patient compliance and convenience. Additionally, studies have shown that N-(Benzofuran-2-yl)-4-chlorobenzamide undergoes slow metabolic degradation, allowing for prolonged half-life and sustained therapeutic effects.
The safety profile of N-(Benzofuran-2-yl)-4-chlorobenzamide has also been thoroughly evaluated through toxicological studies. Preliminary data indicate that this compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further investigation is needed to fully understand its long-term safety and potential interactions with other drugs. These studies are crucial for determining appropriate dosing regimens and identifying any contraindications that may exist.
The integration of computational methods into the study of N-(Benzofuran-2-yl)-4-chlorobenzamide has accelerated the discovery process significantly. Molecular docking simulations have been used to predict binding interactions between this compound and target enzymes, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have helped elucidate the electronic structure and reactivity of key functional groups within the molecule. These computational approaches complement traditional experimental methods by providing rapid and cost-effective screening tools for drug discovery.
The future directions for research on N-(Benzo-furan-2-yl-)
In conclusion, N-(Benzo-fura n -2 -y l ) - ( 4 -ch loroben z am ide ) (CAS No . 1277175 -17 -3 ) is a versatile compoun d with significant promise i n pharma ceutical research . Its unique structu re , combi nation o f active pharmacophores , an d favorable pharmacok ine tic prope rtie s make it an i nt eresting candidate f or furthe r developme nt . With continued investigation into its biological activities , mechanis ms o f action , an d safety profile , this compoun d holds great potenti al as a future therapeutic agent . p >
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